sec-Butyl nitrite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

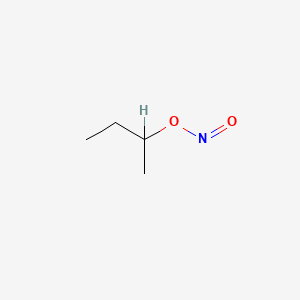

Sec-Butyl nitrite, also known as this compound, is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

sec-Butyl nitrite is utilized in organic synthesis as a reagent for the introduction of nitro groups into aromatic compounds. This application is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Case Study: Nitration of Phenolic Compounds

A study demonstrated that tert-butyl nitrite could serve as a chemoselective nitrating agent for phenolic substrates. The reaction proceeds through the formation of O-nitrosyl intermediates, allowing for selective nitration without over-nitration or unwanted side reactions. This method has been successfully applied to tyrosine-containing peptides, enhancing the synthesis of fluorogenic substrates used in protease characterization .

Pharmacological Research

This compound has been investigated for its potential therapeutic effects, particularly in the context of cardiovascular health. It acts as a vasodilator, which can help alleviate conditions such as angina.

Case Study: Vasodilatory Effects

Research indicates that alkyl nitrites, including this compound, can induce vasodilation by releasing nitric oxide in the body. This mechanism has been explored in various animal models, showing promise for treating cardiac-related ailments . However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.

Toxicology and Safety Assessments

While this compound has therapeutic potential, it also poses risks associated with its use as an inhalant recreational drug. Studies have reported acute toxicity and adverse effects related to inhalation exposure.

Case Study: Acute Toxicity Evaluations

Research on the toxicity of inhaled this compound revealed instances of methemoglobinemia and respiratory irritation among users. In a study involving multiple cases, symptoms included facial dermatitis and respiratory distress, emphasizing the need for caution in recreational contexts . Furthermore, toxicity assessments indicated significant variations in LD50 values across different butyl nitrites, with sec-butyl showing moderate toxicity levels .

Environmental Applications

This compound's role extends to environmental chemistry, where it can be used in studies assessing the degradation of pollutants. Its reactivity allows it to participate in various chemical transformations that can aid in environmental remediation efforts.

Data Table: Toxicity Levels of Butyl Nitrites

| Compound | 2-hour LD50 (mg/kg) | 7-day LD50 (mg/kg) | Notes |

|---|---|---|---|

| This compound | 428 | 423 | Moderate toxicity; requires careful handling |

| tert-Butyl nitrite | 336 | 308 | Lower toxicity compared to other butyl variants |

| Isobutyl nitrite | 279 | 205 | Higher acute toxicity observed |

| n-Butyl nitrite | 171 | 158 | Notable for higher toxicity levels |

Propriétés

Numéro CAS |

924-43-6 |

|---|---|

Formule moléculaire |

C4H9NO2 |

Poids moléculaire |

103.12 g/mol |

Nom IUPAC |

butan-2-yl nitrite |

InChI |

InChI=1S/C4H9NO2/c1-3-4(2)7-5-6/h4H,3H2,1-2H3 |

Clé InChI |

NFGNZNFBQAGBJA-UHFFFAOYSA-N |

SMILES |

CCC(C)ON=O |

SMILES canonique |

CCC(C)ON=O |

Key on ui other cas no. |

924-43-6 |

Pictogrammes |

Flammable; Irritant |

Synonymes |

sec-butyl nitrite |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.